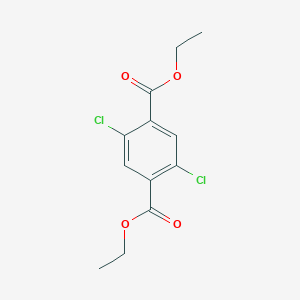
Diethyl 2,5-dichloroterephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,5-dichloroterephthalate is an organic compound with the molecular formula C12H12Cl2O4 It is a diester derivative of 2,5-dichloroterephthalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,5-dichloroterephthalate can be synthesized through the esterification of 2,5-dichloroterephthalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture, followed by purification through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of diethyl 2,5-dichlorobenzene-1,4-dicarboxylate involves similar esterification processes but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography may be employed to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-dichloroterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield 2,5-dichloroterephthalic acid.
Reduction: The compound can be reduced to form diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Depending on the nucleophile, products like diethyl 2,5-diaminobenzene-1,4-dicarboxylate can be formed.
Hydrolysis: 2,5-dichloroterephthalic acid.
Reduction: Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate.
Scientific Research Applications
Diethyl 2,5-dichloroterephthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which diethyl 2,5-dichlorobenzene-1,4-dicarboxylate exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, altering the compound’s chemical properties. The ester groups can be hydrolyzed to carboxylic acids, which can further participate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate
- Diethyl 2,5-diaminobenzene-1,4-dicarboxylate
- Diethyl 2,5-dimethoxybenzene-1,4-dicarboxylate
Uniqueness
Diethyl 2,5-dichloroterephthalate is unique due to the presence of chlorine atoms, which impart distinct reactivity and properties compared to its analogs. The chlorine atoms make it more reactive in substitution reactions and influence its physical and chemical characteristics, making it valuable in specific synthetic applications.
Properties
IUPAC Name |
diethyl 2,5-dichlorobenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBXAOXBKXLOOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)C(=O)OCC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-oxoquinazolin-3-yl)acetyl]benzohydrazide](/img/structure/B361813.png)


![Methyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B361818.png)

![4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B361822.png)
![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)
![2-(2-(Diethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361833.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B361841.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine](/img/structure/B361843.png)


![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B361848.png)
